molecular formula C7H10F3N3 B1449960 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine CAS No. 1602414-89-0

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine

Cat. No. B1449960
CAS RN: 1602414-89-0
M. Wt: 193.17 g/mol
InChI Key: VPQZVHBLKZKVOU-UHFFFAOYSA-N
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Description

The compound “1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine” is an organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with an ethyl group at one position and a trifluoroethylamine group at another .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring would be substituted with an ethyl group and a trifluoroethylamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoroethylamine group could potentially influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : The synthesis of pyrazole derivatives, including compounds related to "1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine," involves reactions of hydroxymethyl pyrazole derivatives with primary amines. These compounds have been characterized by various spectroscopic methods, including FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography, revealing detailed structural information and the potential for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Catalytic Applications

  • Copolymerization Catalysts : Pyrazolyl compounds, including those structurally related to the query compound, have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide. These studies show the potential of such compounds in producing environmentally friendly polymers with high selectivity and under mild conditions, highlighting their relevance in green chemistry and materials science (Matiwane et al., 2020).

Antitumor and Antibacterial Activities

  • Cytotoxic Properties Against Tumor Cells : New synthesis methods have been developed for tridentate bipyrazolic compounds, demonstrating cytotoxic activities against tumor cell lines. Such research provides insights into the potential therapeutic applications of pyrazole derivatives in cancer treatment (Kodadi et al., 2007).

Molecular Synthesis Techniques

  • Facile Synthesis Methods : Research on the facile synthesis of bis(pyrazol-1-yl)alkane and related ligands in a superbasic medium has been reported. These studies contribute to the understanding of synthetic chemistry techniques and the development of new compounds with potential applications in various scientific fields (Potapov et al., 2007).

Chemical Transformations and Biological Evaluations

  • Synthesis and Transformations : Investigations into the synthesis and transformations of ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate highlight the versatility of pyrazole derivatives in chemical reactions, offering a pathway to novel compounds with potential biological activities (Stanovnik et al., 2005).

Future Directions

The future research directions for this compound would depend on its potential applications. Pyrazole compounds are of interest in medicinal chemistry due to their presence in various biologically active compounds .

properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-2-13-4-5(3-12-13)6(11)7(8,9)10/h3-4,6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQZVHBLKZKVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine
Reactant of Route 5
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine
Reactant of Route 6
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine

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